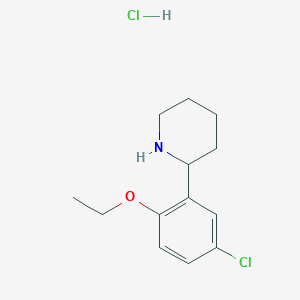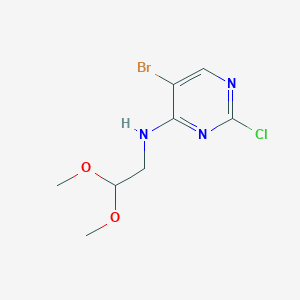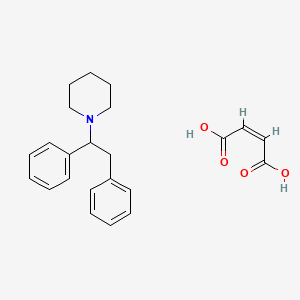
2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride
Overview
Description
“2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride” is a chemical compound that is commonly used in the field of scientific research. It has a molecular formula of C13H19Cl2NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 276.202 Da .
Scientific Research Applications
Synthesis and Chemical Structure Elucidation
2-(5-Chloro-2-ethoxyphenyl)piperidine hydrochloride is a chemical entity that finds its utility in the synthesis of various pharmacologically active compounds. For instance, Bekircan and Bektaş (2008) demonstrated the preparation of ethyl imidate hydrochlorides from substituted benzyl cyanides and ethanol, leading to the synthesis of ethoxycarbonylhydrazones. These compounds were further reacted to produce Schiff and Mannich bases of isatin derivatives, indicating the versatility of piperidine derivatives in synthesizing heterocyclic compounds with potential bioactivity (Bekircan & Bektaş, 2008).
Antimicrobial Activity
Research into the biological activities of piperidine derivatives has shown promising antimicrobial properties. Faty, Hussein, and Youssef (2010) explored the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate. These new compounds displayed notable antibacterial and antifungal activities, underscoring the potential of piperidine derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Pharmaceutical Development
Piperidine derivatives are pivotal in the development of pharmaceuticals. For example, the study by Elliott et al. (2015) on 2-Methoxydiphenidine, a research chemical with dissociative anesthetic properties, exemplifies the exploration of piperidine derivatives for therapeutic use. Though the paper primarily discusses the toxicological profiles, it underscores the critical role of structural analysis and pharmacological evaluation in developing safer and more effective drugs (Elliott et al., 2015).
Enzyme Inhibition Studies
Piperidine derivatives have also been studied for their enzyme inhibitory activities. Khalid et al. (2013) synthesized a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl) sulfonyl]piperidine, which were evaluated for their lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) inhibitory activities. These studies are crucial for understanding the therapeutic potential of piperidine derivatives in treating diseases associated with enzyme dysfunction (Khalid et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-2-16-13-7-6-10(14)9-11(13)12-5-3-4-8-15-12;/h6-7,9,12,15H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMOSCJHTPPROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1644914.png)
![Boc-L-Ser[Fmoc-L-Asn(Trt)]-OH](/img/structure/B1644917.png)
![(1S,4S)-2-pyridin-2-yl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1644924.png)


![2-(1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1644950.png)



![6-bromoimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B1644962.png)
![(1R,5R)-5-Phenylmethoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B1644965.png)

